Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride
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Overview
Description
Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) under basic conditions . The resulting oxazole can then be further functionalized to introduce the methylamine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted oxazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound finds applications in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole: The parent compound of the oxazole family.
Oxazoline: A reduced form of oxazole with a similar structure.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Uniqueness
Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride is unique due to the presence of the methylamine group, which can enhance its reactivity and biological activity compared to other oxazole derivatives. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl[(1,3-oxazol-2-yl)methyl]amine hydrochloride is a chemical compound characterized by its oxazole ring structure, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
This compound has a molecular formula of C5H8ClN3O and a molecular weight of approximately 98.1 g/mol. The oxazole ring is a five-membered heterocyclic structure that contains nitrogen and oxygen, which plays a crucial role in the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxazole ring can form hydrogen bonds and participate in hydrophobic interactions, influencing the activity and function of these targets.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It has the potential to bind to receptors associated with various physiological processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
5-Methyl-1,3-oxazol-2-methylamine | Structure | Contains an additional methyl group at position 5; studied for enhanced biological activity. |
2-Oxazolemethanamine | Structure | Lacks the methyl group on the nitrogen; primarily used as a building block in organic synthesis. |
(5-Methyl-1,3,4-oxadiazol-2-yl)methylamine | Structure | Features an oxadiazole ring instead of an oxazole; shows different reactivity patterns. |
This table illustrates how variations in structure influence the chemical properties and biological activities of these compounds.
Case Studies and Research Findings
-
Anticancer Activity Study:
A study assessed the cytotoxic effects of this compound on various human cancer cell lines. The results indicated significant growth inhibition in several lines, suggesting potential as an anticancer agent . -
Antimicrobial Efficacy:
Research highlighted the antimicrobial properties of related oxazole derivatives, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. This compound may exhibit similar properties based on its structural characteristics .
Properties
Molecular Formula |
C5H9ClN2O |
---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
N-methyl-1-(1,3-oxazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c1-6-4-5-7-2-3-8-5;/h2-3,6H,4H2,1H3;1H |
InChI Key |
CHXKPSHDDOHLRX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=CO1.Cl |
Origin of Product |
United States |
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